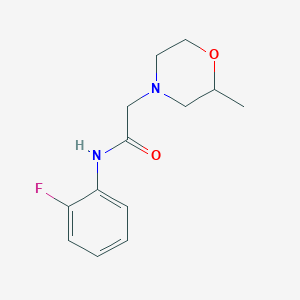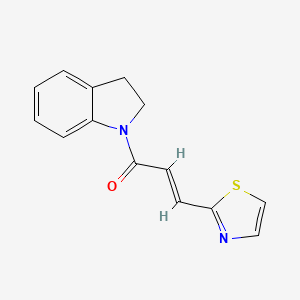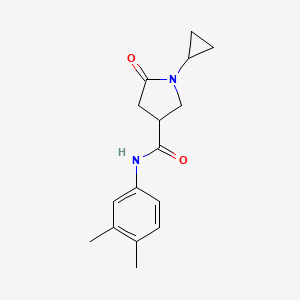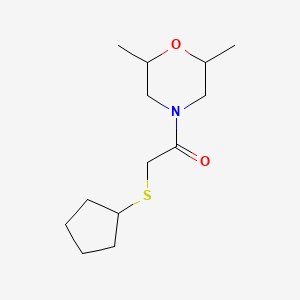![molecular formula C16H20N2O3 B7514397 N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide](/img/structure/B7514397.png)
N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide, also known as NPC-15437, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxolane carboxamides and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell proliferation and survival. In addition, it has been shown to activate the AMPK pathway, which plays a crucial role in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, enhance insulin sensitivity, and improve glucose tolerance in animal models of diabetes. In addition, it has been found to inhibit the growth of cancer cells and induce apoptosis by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach its target site. It is also stable and can be easily synthesized in large quantities. However, there are some limitations to its use in lab experiments. It has low water solubility, which can affect its bioavailability and efficacy. In addition, it has not been extensively studied in human clinical trials, and its safety and toxicity profiles are not well understood.
Orientations Futures
There are several future directions for the research and development of N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide. One potential application is in the treatment of Alzheimer's disease, where it has been found to improve cognitive function and reduce amyloid-beta accumulation in animal models. Another potential application is in the treatment of obesity and metabolic disorders, where it has been shown to improve glucose homeostasis and reduce adiposity. Future studies should focus on further elucidating the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide is synthesized using a multi-step process that involves the reaction of 2-aminobenzophenone with pyrrolidine-1-carboxylic acid, followed by the reaction with oxalyl chloride and 2,3-dihydrofuran. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15(14-8-5-11-21-14)17-13-7-2-1-6-12(13)16(20)18-9-3-4-10-18/h1-2,6-7,14H,3-5,8-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOJVXMXQLWNEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7514326.png)
![2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7514334.png)







![N-[2-(pyrrolidine-1-carbonyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7514388.png)


